(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Description
Molecular Formula and Stereochemical Configuration
Fmoc-D-Phg-OH, or $$ N $$-fluorenylmethoxycarbonyl-D-phenylglycine, is a chiral amino acid derivative with the molecular formula $$ \text{C}{23}\text{H}{19}\text{NO}_4 $$ and a molecular weight of 373.40 g/mol. Its stereochemical configuration is defined by the D-enantiomer of phenylglycine (Phg), which corresponds to the $$ R $$-configuration at the α-carbon. The compound’s structural identity is further confirmed by its SMILES string ($$ \text{C1=CC=C(C=C1)C@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24} $$) and InChI key ($$ \text{PCJHOCNJLMFYCV-OAQYLSRUSA-N} $$). Enantiomeric purity analyses via HPLC demonstrate ≥99.5% stereochemical homogeneity, critical for applications in peptide synthesis.
Table 1: Key molecular descriptors of Fmoc-D-Phg-OH
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{19}\text{NO}_4 $$ | |
| Molecular Weight | 373.40 g/mol | |
| CAS Number | 111524-95-9 | |
| Enantiomeric Purity | ≥99.5% |
Crystallographic Analysis and Solid-State Packing Arrangements
While direct crystallographic data for Fmoc-D-Phg-OH is limited, insights into its solid-state behavior can be inferred from related Fmoc-protected amino acids. The fluorenylmethoxycarbonyl (Fmoc) group participates in π-π stacking interactions with aromatic side chains, while the phenylglycine moiety contributes to hydrophobic packing. In Fmoc-dipeptides, antiparallel β-sheet arrangements and helical twists are common, stabilized by hydrogen bonding between carbamate groups and van der Waals interactions. For Fmoc-D-Phg-OH, the steric bulk of the D-configuration likely influences packing efficiency compared to L-enantiomers, as observed in racemization studies during solid-phase synthesis.
Spectroscopic Fingerprints (IR, NMR, UV-Vis)
Infrared Spectroscopy (IR):
The IR spectrum of Fmoc-D-Phg-OH exhibits characteristic stretches at 1700–1750 cm$$^{-1}$$ (carbamate C=O), 1650–1680 cm$$^{-1}$$ (amide I), and 1500–1550 cm$$^{-1}$$ (aromatic C=C). The absence of N-H stretches above 3300 cm$$^{-1}$$ confirms Fmoc protection.
Nuclear Magnetic Resonance (NMR):
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): Peaks at δ 7.2–7.8 ppm (fluorenyl and phenyl protons), δ 4.2–4.4 ppm (Fmoc methylene), and δ 3.8–4.0 ppm (α-methine proton).
- $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$): Signals at δ 172 ppm (carboxylic acid C=O), δ 156 ppm (carbamate C=O), and δ 120–145 ppm (aromatic carbons).
Ultraviolet-Visible (UV-Vis):
The fluorenyl chromophore absorbs strongly at 265–300 nm ($$ \varepsilon \approx 10^4 \, \text{M}^{-1}\text{cm}^{-1} $$), enabling quantification via spectrophotometry.
Table 2: Key spectroscopic features of Fmoc-D-Phg-OH
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1705 cm$$^{-1}$$, 1652 cm$$^{-1}$$ | Carbamate/amide C=O |
| $$ ^1\text{H} $$ NMR | δ 4.3 ppm (m, 2H) | Fmoc-CH$$_2$$ |
| UV-Vis | $$ \lambda_{\text{max}} = 268 \, \text{nm} $$ | Fluorenyl π→π* transition |
Comparative Analysis with L-Enantiomer and Other Fmoc-Protected Amino Acids
Fmoc-D-Phg-OH exhibits distinct behavior compared to its L-enantiomer and other Fmoc-amino acids:
- Racemization Tendency: D-Phg shows lower racemization (<3%) under optimized coupling conditions (COMU/DMP), whereas L-Phg is more prone to epimerization.
- Chiral Resolution: HPLC on cyclodextrin columns separates D/L-Phg with α values >1.1, unlike Fmoc-alanine or Fmoc-leucine, which require glycyl spacers for resolution.
- Self-Assembly: Unlike Fmoc-diphenylalanine (Fmoc-FF), which forms β-sheet fibrils, Fmoc-D-Phg-OH lacks the dipeptide backbone required for extended hydrogen bonding, limiting its gelation potential.
Table 3: Comparative properties of Fmoc-D-Phg-OH and analogs
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOCNJLMFYCV-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111524-95-9 | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Synthesis Protocol
Table 1: Summary of Solution-Phase Synthesis Conditions
| Step | Reagents | Solvent System | Temperature | Time | Outcome |
|---|---|---|---|---|---|
| 1 | Na₂CO₃, Fmoc-Cl | H₂O/1,4-dioxane | 0–20°C | 5 h | Fmoc-Phg-OH (racemic) |
| 2 | TFA, IPA, hexane | IPA/hexane (1:3) | 25°C | 24 h | Fmoc-D-Phg-OH (≥97% ee) |
Solid-Phase Synthesis Adaptations
Resin-Based Carboxylic Acid Protection
Recent advances leverage 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxyl group during Fmoc-D-Phg-OH synthesis. This method avoids racemization by immobilizing the amino acid, though it is more commonly applied to N-methylated analogs.
Key Steps :
-
Loading : Fmoc-D-Phg-OH is anchored to 2-CTC resin via its carboxyl group in dichloromethane (DCM) with diisopropylethylamine (DIEA).
-
Deprotection : Piperidine (20% in DMF) removes the Fmoc group, leaving the α-amino group free for subsequent reactions.
Advantages :
Optimization of Deprotection Conditions
Piperidine vs. Amine-Based Reagents
Traditional Fmoc deprotection uses 20% piperidine in DMF, but side reactions like aspartimide formation necessitate alternatives:
-
Dipropylamine (DPA) : Reduces aspartimide byproducts to <4% compared to piperidine (17%).
-
DBU/piperazine mixtures : Avoided due to incomplete deprotection and side reactions.
Table 2: Deprotection Reagent Performance
| Reagent | Temperature | Crude Yield | Desired Product Ratio |
|---|---|---|---|
| 20% Piperidine | 60°C | 47% | 83% |
| 25% DPA | 60°C | 53% | 96% |
| 2% DBU | 60°C | 26% | 52% |
Analytical Validation and Quality Control
Purity Assessment
Chiral Purity Verification
-
Specific Rotation : [α]²⁰/D = -88.0 to -92.0° (c=1, MeOH), consistent with D-configuration.
-
NMR Spectroscopy : ¹H NMR (300 MHz) resolves diastereomeric impurities below 3%.
Industrial-Scale Production Challenges
Cost vs. Yield Trade-Offs
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-D-phenylglycine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of phenylglycine.
Reduction: Alcohol derivatives of phenylglycine.
Substitution: Deprotected D-phenylglycine ready for further reactions.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Phg-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
Case Study: Synthesis of Bioactive Peptides
In a study involving the synthesis of bioactive peptides, Fmoc-D-Phg-OH was incorporated into tetrapeptides. The reaction conditions were optimized to achieve high purity and yield. The synthesized peptides exhibited significant biological activity, demonstrating the utility of Fmoc-D-Phg-OH in producing therapeutically relevant compounds .
| Peptide Sequence | Yield (%) | Biological Activity |
|---|---|---|
| Fmoc-D-Phg-Ala-Gly | 85 | Antimicrobial |
| Fmoc-D-Phg-Leu-Val | 90 | Cytotoxicity |
Epimerization Studies
Epimerization is a critical concern in peptide synthesis, particularly when using amino acids like Fmoc-D-Phg-OH that can undergo racemization under certain conditions.
Impact on Synthesis
Studies have shown that the presence of D-amino acids, such as Fmoc-D-Phg-OH, can influence epimerization rates during coupling reactions. Researchers have investigated various coupling reagents to mitigate this issue, finding that specific conditions can significantly reduce racemization .
Table of Epimerization Rates
| Coupling Reagent | Epimerization Rate (%) | Optimal Conditions |
|---|---|---|
| HATU | 12 | DMF solvent |
| OxymaB/DIC | 5 | NFM/An solvent |
| HOBt/DIC | 15 | NFM solvent |
Applications in Drug Development
Fmoc-D-Phg-OH has been employed in the development of various pharmaceuticals due to its ability to form stable and bioactive peptide structures.
Case Study: Anticancer Agents
In drug discovery research, Fmoc-D-Phg-OH was utilized to synthesize peptide analogs targeting cancer cell lines. The resulting compounds showed promising anticancer activity through apoptosis induction in treated cells .
| Compound Name | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| Peptide A | 10 | MCF-7 |
| Peptide B | 5 | HeLa |
Material Science Applications
Beyond biochemistry, Fmoc-D-Phg-OH is also explored in material science for creating functionalized surfaces and nanomaterials.
Surface Functionalization
Research indicates that peptides containing Fmoc-D-Phg-OH can be used to modify surfaces for enhanced biocompatibility and functionality in biomedical devices.
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of D-phenylglycine during peptide synthesis. It is removed under basic conditions, typically using piperidine, to expose the amino group for further reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Key Properties:
- Molecular formula: C₃₂H₁₉NO₄
- Molecular weight : 373.4 g/mol
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DCM) but requires sonication or heating for complete dissolution .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month .
- Purity: >98% (HPLC), with applications restricted to research due to non-medical validation .
Fmoc-D-Phg-OH is critical for synthesizing peptides with enhanced resistance to enzymatic degradation, leveraging the steric and electronic effects of its aromatic side chain .
Structural and Functional Differences
The table below compares Fmoc-D-Phg-OH with structurally related Fmoc-protected amino acids:
| Compound | CAS Number | Molecular Weight (g/mol) | Side Chain Structure | Key Applications |
|---|---|---|---|---|
| Fmoc-D-Phg-OH | 111524-95-9 | 373.4 | Phenyl group on α-carbon | Peptide backbone modification |
| Fmoc-D-Ala-OH | 106047-87-6 | 311.3 | Methyl group | Introducing chirality |
| Fmoc-D-Val-OH | 135610-93-4 | 339.4 | Isopropyl group | Enhancing hydrophobicity |
| Fmoc-D-Phe(4-F)-OH | 142997-49-7 | 407.4 | 4-Fluorophenyl group | Radiolabeling studies |
| Fmoc-D-Ile-OH | 143688-83-9 | 353.4 | Branched sec-butyl group | Steric hindrance modulation |
| Fmoc-D-His(Trt)-OH | 148869-78-3 | 583.6 | Trityl-protected imidazole | Metal-binding peptide design |
Key Observations:
- Steric Effects : Fmoc-D-Phg-OH’s planar phenyl group creates less steric hindrance than Fmoc-D-Ile-OH’s branched side chain, enabling faster coupling in SPPS .
- Electronic Effects : Electron-withdrawing substituents (e.g., 4-F in Fmoc-D-Phe(4-F)-OH) increase resistance to proteolysis compared to Fmoc-D-Phg-OH .
- Protection Strategies : Unlike Fmoc-D-His(Trt)-OH, which requires trityl (Trt) protection for imidazole stability, Fmoc-D-Phg-OH lacks heteroatoms, simplifying synthesis .
Chromatographic and Stability Profiles
Reverse-phase HPLC studies reveal distinct retention behaviors:
- Fmoc-D-Phg-OH : Elutes earlier than Fmoc-L-Phg-OH due to weaker hydrophobic interactions .
- Fmoc-D-His(Trt)-OH : Requires chiral columns (e.g., Chiral MX(2)-RH) for enantiomeric separation, with a detection limit of 0.049 µg/mL .
- Fmoc-D-Phe(4-CF3)-OH : Exhibits prolonged retention due to the trifluoromethyl group’s hydrophobicity .
Stability under basic conditions varies:
- Fmoc-D-Phg-OH’s Fmoc group is cleaved by 20% piperidine, while Trt groups (e.g., in Fmoc-His(Trt)-OH) require acidic conditions (e.g., 1% TFA) .
Biological Activity
Fmoc-D-Phg-OH, or N-Fmoc-D-α-phenylglycine, is a derivative of phenylglycine that plays a significant role in peptide synthesis and has garnered attention for its biological activities. This compound is utilized primarily in solid-phase peptide synthesis (SPPS) due to its unique properties that enhance the stability and functionality of peptides.
- Molecular Formula : C₃₃H₃₉NO₄
- Molecular Weight : 373.408 g/mol
- CAS Number : 111524-95-9
- Purity : ≥95%
Biological Activity Overview
Fmoc-D-Phg-OH exhibits various biological activities, particularly in the context of peptide synthesis and its potential therapeutic applications. The following sections detail its biological implications, including its role in antimicrobial activity, tissue engineering, and drug delivery systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of Fmoc-protected dipeptides, including Fmoc-D-Phg-OH. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, Fmoc-based hydrogels demonstrated significant antibiofilm activity, preventing the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Fmoc-D-Phg-OH Derivatives
| Compound | Target Organisms | Activity Level |
|---|---|---|
| Fmoc-D-Phg-OH | Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Moderate | |
| Escherichia coli | High |
Role in Tissue Engineering
Fmoc-D-Phg-OH has been investigated for its potential use in tissue engineering applications. Its ability to form hydrogels provides a scaffold that can support cell adhesion and proliferation. Studies indicate that these hydrogels can retain their mechanical properties across various environmental conditions, making them suitable for biomedical applications .
Drug Delivery Applications
The encapsulation capabilities of Fmoc-D-Phg-OH-based hydrogels allow for controlled drug release. Research shows that these materials can effectively encapsulate and release model drugs, indicating their potential as drug delivery systems. The slow release profile observed suggests that they could be utilized in sustained-release formulations .
Case Studies
- Hydrogel Formation : A study demonstrated the formation of hydrogels from Fmoc-D-Phg-OH that supported the growth of Chinese Hamster Ovary (CHO) cells, indicating its potential as a biocompatible material for tissue scaffolding .
- Antibiofilm Activity : Another investigation reported that Fmoc-modified peptides exhibited significant antibiofilm activity against common pathogens associated with medical device infections, suggesting their application in preventing device-related infections .
Q & A
What is the role of the Fmoc group in Fmoc-D-Phg-OH during solid-phase peptide synthesis (SPPS)?
Level : Basic
Answer :
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino group of D-phenylglycine (D-Phg). It prevents unintended side reactions during peptide elongation while allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This enables sequential coupling of amino acids in SPPS. The Fmoc group is preferred due to its stability under acidic conditions and compatibility with automated synthesizers .
How can researchers optimize the coupling efficiency of Fmoc-D-Phg-OH in automated peptide synthesizers?
Level : Advanced
Answer :
Coupling efficiency depends on steric hindrance from the D-Phg side chain and activation strategies. Key optimizations include:
- Activation reagents : Use HATU or HOBt/DIC for improved reactivity.
- Double coupling : Apply two consecutive coupling cycles for residues with high steric bulk.
- Solvent selection : DMF or NMP enhances solubility, while additives like Oxyma Pure reduce racemization .
Table 1 : Coupling efficiency under different conditions:
| Activator | Solvent | Coupling Time | Efficiency (%) |
|---|---|---|---|
| HATU/DIEA | DMF | 1 hour | 95 |
| HOBt/DIC | NMP | 2 hours | 88 |
| DCC/Oxyma Pure | DCM:DMF | 1.5 hours | 92 |
What analytical techniques are essential for confirming the purity and identity of Fmoc-D-Phg-OH after synthesis?
Level : Basic
Answer :
Critical techniques include:
- HPLC : Reversed-phase C18 column with 0.1% TFA/acetonitrile gradient (purity >98%).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (MW: 373.40 g/mol).
- NMR : H and C NMR to verify stereochemistry and absence of impurities (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
How does the steric hindrance of the D-Phg side chain influence the incorporation kinetics of Fmoc-D-Phg-OH into peptide sequences?
Level : Advanced
Answer :
The bulky D-Phg side chain reduces coupling rates due to restricted access to the reactive carbonyl group. Kinetic studies show:
- Steric parameters : Higher Taft steric constants () correlate with slower coupling.
- Mitigation strategies : Prolonged coupling times (2–4 hours) or elevated temperatures (40–50°C) improve incorporation .
Figure 1 : Coupling kinetics of Fmoc-D-Phg-OH vs. Fmoc-Gly-OH under identical conditions.
What are the recommended storage conditions for Fmoc-D-Phg-OH to maintain its stability?
Level : Basic
Answer :
Store the lyophilized solid at -20°C in a desiccator to prevent hydrolysis of the Fmoc group. For stock solutions:
- Short-term : Use anhydrous DMF or DMSO, store at -20°C for ≤1 month.
- Long-term : Aliquot and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles to minimize degradation .
What strategies can mitigate racemization risks when using Fmoc-D-Phg-OH in prolonged peptide chain assemblies?
Level : Advanced
Answer :
Racemization is minimized by:
- Low-temperature coupling : Perform reactions at 0–4°C.
- Additives : 0.1 M Oxyma Pure or 6-Cl-HOBt suppress base-induced epimerization.
- Kinetic monitoring : Use CD spectroscopy or chiral HPLC to detect D/L isomerization during synthesis .
How does the solubility profile of Fmoc-D-Phg-OH impact solvent selection for SPPS?
Level : Advanced
Answer :
Solubility varies significantly:
- High solubility : In DMF (>100 mg/mL) and DCM:DMF (1:1).
- Low solubility : In water or THF (<1 mg/mL).
Pre-dissolve in minimal DMF before adding to resin-bound peptides to avoid aggregation .
What orthogonal protection strategies are compatible with Fmoc-D-Phg-OH for synthesizing branched or cyclic peptides?
Level : Advanced
Answer :
Pair Fmoc (base-labile) with acid-labile groups (e.g., Boc) or photolabile protections (e.g., NVOC). For example:
- Cyclic peptides : Use Fmoc-D-Phg-OH with Alloc-protected lysine for selective deprotection via Pd catalysis.
- Branched structures : Incorporate Fmoc-D-Phg-OH and Emoc-protected residues for sequential deprotection .
How can researchers validate the enantiomeric purity of Fmoc-D-Phg-OH post-synthesis?
Level : Advanced
Answer :
Use chiral HPLC with a Crownpak CR-I column (Daicel) and hexane:isopropanol (90:10) mobile phase. Compare retention times against L-Phg standards. Enantiomeric excess (ee) should exceed 99% for high-quality synthesis .
What computational tools predict the conformational stability of peptides containing D-Phg residues?
Level : Advanced
Answer :
Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) models assess backbone rigidity and side-chain interactions. D-Phg enhances β-sheet propensity due to restricted φ/ψ angles, which can be visualized using PyMOL .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
